molecular formula C15H12BrN B14032637 7-Bromo-5-methyl-2-phenyl-1H-indole

7-Bromo-5-methyl-2-phenyl-1H-indole

Cat. No.: B14032637
M. Wt: 286.17 g/mol
InChI Key: NVVNPAZPTQNYQA-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 7-Bromo-5-methyl-2-phenyl-1H-indole typically involves the bromination of 5-methyl-2-phenyl-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-Bromo-5-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated indole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent can yield a variety of substituted indoles with different functional groups.

Scientific Research Applications

7-Bromo-5-methyl-2-phenyl-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the indole core play crucial roles in binding to these targets, leading to various biological effects. For instance, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-Bromo-5-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C15H12BrN

Molecular Weight

286.17 g/mol

IUPAC Name

7-bromo-5-methyl-2-phenyl-1H-indole

InChI

InChI=1S/C15H12BrN/c1-10-7-12-9-14(11-5-3-2-4-6-11)17-15(12)13(16)8-10/h2-9,17H,1H3

InChI Key

NVVNPAZPTQNYQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2)C3=CC=CC=C3

Origin of Product

United States

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